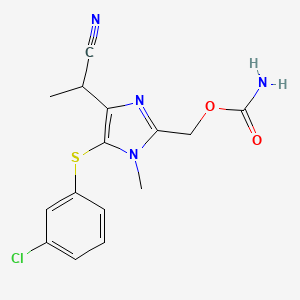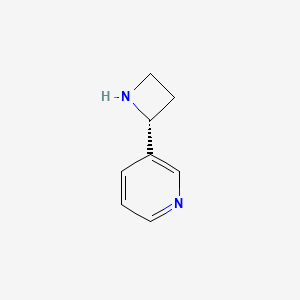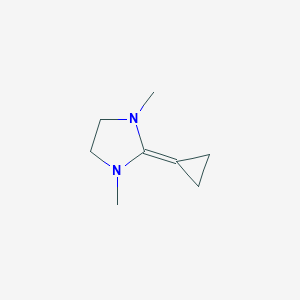
2-Cyclopropylidene-1,3-dimethylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylidene-1,3-dimethylimidazolidine is a heterocyclic compound with the molecular formula C₈H₁₄N₂. It is characterized by a cyclopropylidene group attached to a 1,3-dimethylimidazolidine ring. This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidene-1,3-dimethylimidazolidine typically involves the cycloaddition of aryl-substituted 1,2,4-triazines with this compound . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using advanced organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cycloaddition reactions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropylidene-1,3-dimethylimidazolidine undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in hetero-Diels–Alder reactions with 1,2,4-triazines, forming six-membered heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve electrophilic and nucleophilic activation of the reactants, often requiring specific catalysts.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides, under conditions that favor nucleophilic attack.
Major Products Formed:
Cycloaddition Reactions: The major products are six-membered heterocyclic compounds, often with enhanced stability and unique chemical properties.
Substitution Reactions: The products vary depending on the nucleophile used, but generally result in modified imidazolidine derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropylidene-1,3-dimethylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylidene-1,3-dimethylimidazolidine primarily involves its reactivity in cycloaddition and substitution reactions. The compound’s unique structure allows it to form stable intermediates and products through zwitterionic mechanisms . These mechanisms are characterized by the formation of prereaction molecular complexes, which then convert to zwitterionic intermediates before cyclizing to the final product.
Comparación Con Compuestos Similares
1,3-Dimethylimidazolidine: Shares the imidazolidine core but lacks the cyclopropylidene group.
Cyclopropylidene Derivatives: Compounds with similar cyclopropylidene groups but different heterocyclic cores.
Uniqueness: 2-Cyclopropylidene-1,3-dimethylimidazolidine is unique due to its combination of the cyclopropylidene group and the 1,3-dimethylimidazolidine ring. This combination imparts distinct chemical reactivity and stability, making it valuable in various research applications.
Propiedades
Número CAS |
109153-25-5 |
|---|---|
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-cyclopropylidene-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C8H14N2/c1-9-5-6-10(2)8(9)7-3-4-7/h3-6H2,1-2H3 |
Clave InChI |
CXFAIBTVBKKZGF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1=C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


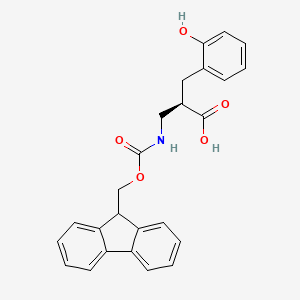

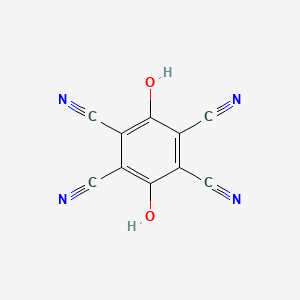
![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
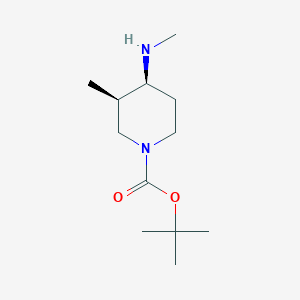
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)

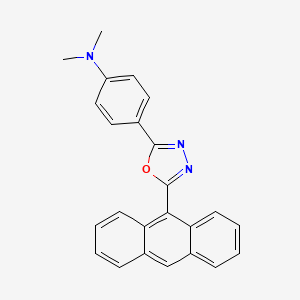
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
